molecular formula C21H18ClN3O2S B2946612 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 897458-34-3

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2946612
CAS No.: 897458-34-3
M. Wt: 411.9
InChI Key: GZRCHTKRHVPHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-chlorophenyl substituent at the 6-position of the imidazo[2,1-b]thiazole core and an N-(4-ethoxyphenyl)acetamide moiety at the 3-position.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-2-27-18-9-7-16(8-10-18)23-20(26)11-17-13-28-21-24-19(12-25(17)21)14-3-5-15(22)6-4-14/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRCHTKRHVPHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The activation of CAR and the subsequent induction of CYP2B6 expression can have several effects at the molecular and cellular levels. For instance, it can enhance the metabolism and elimination of certain drugs, potentially affecting their therapeutic efficacy.

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its potential therapeutic applications in oncology and other areas.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3OSC_{19}H_{18}ClN_3OS, with a molecular weight of approximately 371.89 g/mol. The structure features a fused imidazole and thiazole ring system substituted with a chlorophenyl group, which may enhance its biological interactions.

Property Details
Molecular FormulaC19H18ClN3OSC_{19}H_{18}ClN_3OS
Molecular Weight371.89 g/mol
Structural FeaturesImidazole & thiazole rings
Key Substituents4-chlorophenyl, 4-ethoxyphenyl

Antitumor Activity

Studies have shown that compounds derived from the imidazo[2,1-b][1,3]thiazole framework exhibit significant antitumor properties. Specifically, This compound has been evaluated for its antiproliferative effects against various cancer cell lines.

  • In vitro Studies : The compound demonstrated broad-spectrum antiproliferative activity with log GI50 values ranging from -4.41 to -6.44 across tested cell lines . This suggests potent cytotoxic effects that warrant further investigation into its mechanisms of action.

The underlying mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds in the class have been known to interact with various biological targets:

  • Cell Cycle Arrest : Some imidazo[2,1-b][1,3]thiazole derivatives have been reported to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in clinical settings:

  • Antitumor Screening : A series of synthesized derivatives were subjected to disease-oriented antitumor screening. Notably, compounds with similar structural characteristics to This compound showed promising results against multiple cancer types .
  • Cytotoxicity Profiles : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects during therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of This compound , a comparative analysis with related compounds was conducted:

Compound Biological Activity Unique Features
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazoleAnticancerHigh potency
Imidazo[2,1-b][1,3]thiazole derivativesAntiviralBroad spectrum
Thiazole derivativesAntimicrobialSimple structure

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs and their properties are summarized below:

Compound Name Substituents (R groups) Biological Activity (IC₅₀ or Inhibition Rate) Key Findings
5l () R = 4-(4-Methoxybenzyl)piperazine-pyridinyl IC₅₀ = 1.4 µM (MDA-MB-231) Superior VEGFR2 inhibition (5.72% at 20 µM) vs. sorafenib (IC₅₀ = 5.2 µM)
5f () R = 6-Chloropyridinyl N/A Yield: 72%; MP: 215–217°C; tested for cytotoxicity
D04 () R = 2-Hydroxyphenyl Antitumor activity (HeLa cells) Selective EGFR inhibition in HeLa cells; inactive in HepG2
3f () R = 4-Methoxyphenyl-thiocarbamide Aldose reductase inhibition Yield: 86%; MP: 230°C; potential antidiabetic candidate
5j () R = 4-Methylpiperazine-pyridinyl IC₅₀ = 118–120°C (MP) Demonstrated moderate cytotoxicity

Key Differences and Trends

  • Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl group (as in 5l and the target compound) enhances VEGFR2 inhibition and cytotoxicity compared to non-halogenated analogs . Acetamide Modifications: Piperazine-containing derivatives (e.g., 5l, 5j) show improved solubility and kinase affinity, while ethoxyphenyl or hydroxyphenyl groups (as in the target compound and D04) may influence selectivity for specific cell lines .
  • Biological Selectivity: Compounds like 5l and D04 exhibit marked selectivity for MDA-MB-231 and HeLa cells, respectively, whereas non-substituted analogs show broader but less potent activity .

Physical Properties

  • Melting Point : Expected range: 110–230°C (based on analogs like 5l: 116–118°C; 3f: 230°C) .
  • Spectral Data :
    • ¹H-NMR : Peaks at δ 7.8–8.5 ppm (aromatic protons), δ 4.0 ppm (CH₂), and δ 1.3–1.5 ppm (ethoxy group) .
    • MS (Q-TOF) : Predicted m/z ~495 [M+H]⁺ (C₂₃H₂₀ClN₃O₂S) .

Structure-Activity Relationships (SAR)

  • Imidazo[2,1-b]thiazole Core : Essential for binding to kinase domains (e.g., VEGFR2) and cytotoxic activity .
  • 4-Chlorophenyl Group : Enhances lipophilicity and target affinity compared to bromo or methoxy analogs .
  • 4-Ethoxyphenyl Acetamide : The ethoxy group may improve metabolic stability and membrane permeability relative to hydroxyl or piperazine substituents .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be optimized?

The compound is synthesized via multi-step reactions involving imidazo[2,1-b][1,3]thiazole intermediates. A key step is the condensation of acetohydrazide derivatives with substituted benzaldehydes under reflux in ethanol or methanol. For example, intermediates like 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]acetohydrazide are prepared using methods described by Harraga et al., followed by coupling with 4-ethoxyphenyl groups . Critical parameters include solvent choice (e.g., ethanol for improved yield), temperature control (reflux at ~80°C), and catalyst selection (e.g., acetic acid for cyclization). Purity is confirmed via TLC and recrystallization.

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example, single-crystal analysis by Akkurt et al. confirmed the planar imidazo-thiazole core and the spatial orientation of the 4-chlorophenyl and 4-ethoxyphenyl substituents. Key bond lengths (e.g., C–N: 1.35–1.40 Å) and torsion angles (e.g., dihedral angle between aromatic rings: 15–20°) are reported . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm).
  • IR : Peaks at ~1650 cm1^{-1} confirm the acetamide C=O stretch .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous imidazo-thiazoles exhibit acetylcholinesterase (AChE) inhibition (IC50_{50}: 1–10 µM) and antiproliferative activity against cancer cell lines (e.g., MCF-7, IC50_{50}: 8–15 µM) . Bioactivity is attributed to the electron-withdrawing 4-chlorophenyl group enhancing target binding. Initial assays should focus on enzymatic inhibition (Ellman’s method for AChE) and cytotoxicity (MTT/PrestoBlue assays) with proper controls.

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s bioactivity?

Docking with AutoDock Vina or Schrödinger Suite can predict binding modes to targets like AChE or kinase domains. For example, the imidazo-thiazole scaffold may occupy the catalytic anionic site (CAS) of AChE, with the 4-ethoxyphenyl group forming π-π interactions with Trp85. Energy minimization (AMBER force field) and MD simulations (100 ns) refine pose stability . Key parameters:

  • Binding affinity : Target ΔG ≤ −8 kcal/mol.
  • Hydrogen bonds : ≥2 interactions with catalytic residues (e.g., His447 in AChE).
  • Substituent effects : Replace 4-chlorophenyl with electron-deficient groups (e.g., CF3_3) to enhance CAS binding .

Q. What strategies resolve discrepancies in activity data across structurally similar analogs?

Contradictions often arise from assay variability or substituent electronic effects. Systematic approaches include:

  • SAR analysis : Compare IC50_{50} values of analogs with varying substituents (e.g., 4-F vs. 4-Cl vs. 4-OCH3_3 on the phenyl ring). Use Hammett σ constants to correlate electronic effects with activity .
  • Meta-analysis : Pool data from multiple studies (e.g., AChE inhibition datasets) to identify outliers via Grubbs’ test (α = 0.05).
  • In silico ADMET profiling : Predict bioavailability (e.g., LogP ≤5) to exclude false negatives from poor pharmacokinetics .

Q. How can reaction path search methods accelerate the discovery of novel derivatives?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) identify low-energy pathways for synthesizing derivatives. For example:

  • Transition state analysis : Locate energy barriers for cyclization steps (e.g., imidazo-thiazole formation).
  • Solvent effects : Compare activation energies in polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS.
  • High-throughput screening : Use robotic platforms to test 100+ reaction conditions (temperature, catalyst loading) guided by computational predictions .

Methodological Notes

  • Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (30 min vs. 12 h) and improve yields by 15–20% .
  • Data Validation : Cross-validate crystallographic data with Cambridge Structural Database entries (CSD refcodes: XXXX, YYYY) to confirm bond geometry .
  • Activity Correlation : Use Free-Wilson analysis to deconvolute substituent contributions to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.